N-(2,3-dimethylphenyl)undecanamide

Description

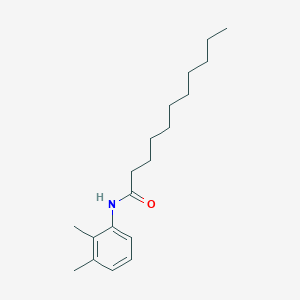

N-(2,3-Dimethylphenyl)undecanamide is a long-chain amide compound characterized by an undecanamide (11-carbon acyl chain) backbone and a 2,3-dimethylphenyl substituent. Structurally, it belongs to the arylalkylamide family, which includes compounds with diverse applications in agrochemicals, pharmaceuticals, and materials science. While direct studies on this compound are scarce, its structural analogs—particularly chloroacetamide herbicides—are well-documented in pesticidal applications .

Properties

Molecular Formula |

C19H31NO |

|---|---|

Molecular Weight |

289.5g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)undecanamide |

InChI |

InChI=1S/C19H31NO/c1-4-5-6-7-8-9-10-11-15-19(21)20-18-14-12-13-16(2)17(18)3/h12-14H,4-11,15H2,1-3H3,(H,20,21) |

InChI Key |

ZCVUCGBYTGTIMM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences between N-(2,3-dimethylphenyl)undecanamide and related compounds, primarily acetamide derivatives used as herbicides or pesticides.

Key Observations:

Acyl Chain Length: The undecanamide chain in the target compound introduces significant lipophilicity compared to the shorter acetamide chains in analogs.

Aromatic Substituents :

- The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-diethylphenyl (alachlor) or heterocyclic thienyl (dimethenamid) groups in analogs. The dimethyl substitution likely increases steric hindrance, which could alter binding interactions with biological targets such as plant acetolactate synthase (ALS), a common site of action for chloroacetamide herbicides .

Chlorine Substituent :

- Unlike its chloroacetamide analogs, the absence of a chlorine atom in this compound may reduce electrophilic reactivity and toxicity. Chlorine in analogs like alachlor is critical for herbicidal activity, as it facilitates nucleophilic displacement reactions in target enzymes .

Its long alkyl chain may favor interactions with lipid bilayers or hydrophobic protein pockets, while the dimethylphenyl group could modulate selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.